3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol
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Overview
Description
3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol is a complex organic compound belonging to the morphinan class of chemicals. This class is known for its psychoactive properties and includes well-known compounds such as morphine and codeine . The compound’s structure features a phenanthrene core with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the phenanthrene core: This is achieved through cyclization reactions.
Introduction of functional groups: Methoxy and nitroso groups are introduced through specific reactions such as nitration and methylation.
Epoxidation: The formation of the epoxide ring is a crucial step, often involving peracids or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of additional epoxide rings or other oxidized derivatives.
Reduction: Reduction reactions can remove nitroso groups or reduce double bonds.
Substitution: Functional groups can be substituted with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Peracids, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can have different pharmacological properties .
Scientific Research Applications
3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its interactions with biological receptors.
Medicine: Investigated for potential analgesic properties.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to a cascade of biochemical events that result in its pharmacological effects. The pathways involved include the inhibition of neurotransmitter release and modulation of pain signals .
Comparison with Similar Compounds
Similar Compounds
Morphine: A well-known analgesic with a similar core structure but different functional groups.
Codeine: Another analgesic with a methoxy group but lacking the nitroso group.
Uniqueness
3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties.
Properties
CAS No. |
77774-24-4 |
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Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
9-methoxy-3-nitroso-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C17H18N2O4/c1-22-13-5-2-9-8-11-10-3-4-12(20)16-17(10,6-7-19(11)18-21)14(9)15(13)23-16/h2-5,10-12,16,20H,6-8H2,1H3 |
InChI Key |
NGNCKOKHKZDIHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4N=O)C(O2)C(C=C5)O)C=C1 |
Origin of Product |
United States |
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